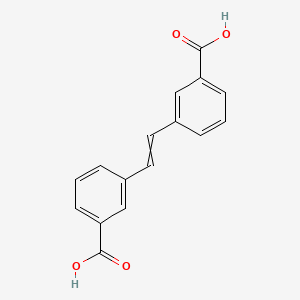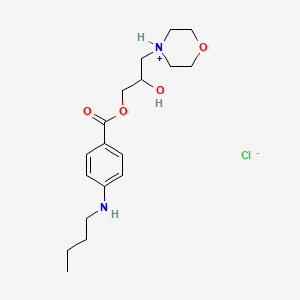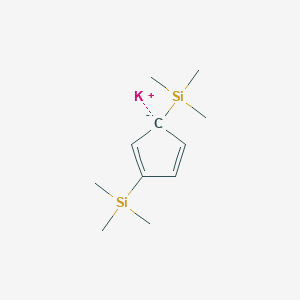![molecular formula C30H38N2O6Si2+2 B14325992 1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium CAS No. 102342-08-5](/img/structure/B14325992.png)
1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is a complex organosilane compound characterized by the presence of trimethoxysilyl groups attached to a bipyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with trimethoxysilyl-substituted benzyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethoxysilyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new organosilane derivatives with different functional groups.
Scientific Research Applications
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including functionalized surfaces and nanomaterials.
Biology: Employed in the development of biosensors and bioimaging agents due to its ability to interact with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium involves its interaction with various molecular targets and pathways. The trimethoxysilyl groups can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is exploited in the development of functionalized surfaces and materials with tailored properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Similar structure with ethoxysilyl groups instead of trimethoxysilyl groups.
1,1’-Bis{[4-(triethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium: Similar compound with triethoxysilyl groups.
Uniqueness
1,1’-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4’-bipyridin-1-ium is unique due to its specific combination of trimethoxysilyl groups and bipyridinium core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and stability.
Properties
CAS No. |
102342-08-5 |
|---|---|
Molecular Formula |
C30H38N2O6Si2+2 |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
trimethoxy-[4-[[4-[1-[(4-trimethoxysilylphenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]silane |
InChI |
InChI=1S/C30H38N2O6Si2/c1-33-39(34-2,35-3)29-11-7-25(8-12-29)23-31-19-15-27(16-20-31)28-17-21-32(22-18-28)24-26-9-13-30(14-10-26)40(36-4,37-5)38-6/h7-22H,23-24H2,1-6H3/q+2 |
InChI Key |
ZCXVZXYKDUJKRB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




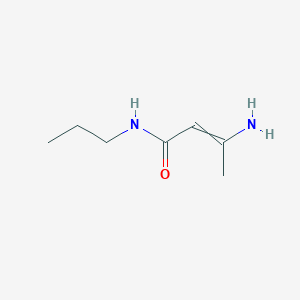
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)


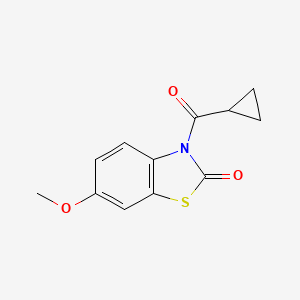
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

